Sweetness Potency: Mogroside III A2 (150-200× Sucrose) vs. Mogroside V (250-400× Sucrose)
Mogroside III A2 exhibits a sweetness potency of 150-200 times that of sucrose [1]. In contrast, mogroside V, the most abundant mogroside in monk fruit extract and the primary commercial sweetening agent, is reported to be 250-400 times sweeter than sucrose [2]. This differential potency is attributed to variations in glycosylation patterns affecting T1R2/T1R3 sweet taste receptor binding kinetics [1].
| Evidence Dimension | Relative Sweetness Potency (vs. Sucrose) |
|---|---|
| Target Compound Data | 150-200× |
| Comparator Or Baseline | Mogroside V: 250-400× |
| Quantified Difference | Mogroside V is approximately 1.7-2.0× sweeter than Mogroside III A2 |
| Conditions | Comparative sweetness assessment derived from literature values |
Why This Matters
This quantifiable difference informs precise formulation in food and beverage applications where sweetness intensity must be calibrated without altering caloric content or off-taste profiles.
- [1] Ontosight.ai. Mogroside III A2 Compound Overview. Sweetness data (150-200×). View Source
- [2] Wikipedia (German). Mogroside V sweetness data (250×). View Source
